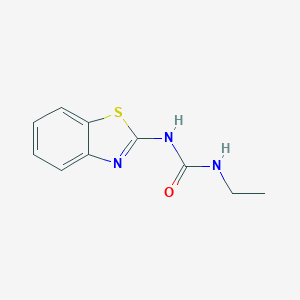

1-(1,3-Benzothiazol-2-yl)-3-ethylurea

Description

1-(1,3-Benzothiazol-2-yl)-3-ethylurea is a urea derivative featuring a benzothiazole core linked to an ethyl group via a urea bridge. Methabenzthiazuron (CAS 18691-97-9) is a commercial herbicide with a molecular formula of C₁₀H₁₁N₃OS, a molecular weight (MW) of 221.3 g/mol, and a melting point (MP) of 120°C . The ethyl variant differs in its substitution pattern, which may influence physicochemical properties and biological activity.

Properties

CAS No. |

15382-15-7 |

|---|---|

Molecular Formula |

C10H11N3OS |

Molecular Weight |

221.28 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-ethylurea |

InChI |

InChI=1S/C10H11N3OS/c1-2-11-9(14)13-10-12-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H2,11,12,13,14) |

InChI Key |

XITQIIBGCRJHAK-UHFFFAOYSA-N |

SMILES |

CCNC(=O)NC1=NC2=CC=CC=C2S1 |

Canonical SMILES |

CCNC(=O)NC1=NC2=CC=CC=C2S1 |

Other CAS No. |

15382-15-7 |

Synonyms |

Urea, 1-(2-benzothiazolyl)-3-ethyl- (8CI) |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Performance of Acid Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanesulfonic acid | 142 | 10 | 66.5 | 99.4 |

| Hydrochloric acid | 142 | 10 | 71.6 | 98.6 |

| None (neat) | 25 | 24 | 65.0 | 95.2 |

Notably, HCl outperforms MsOH in yield but requires stringent pH control during workup to prevent decomposition. Post-reaction purification often involves extraction with ethyl acetate and silica gel chromatography, which elevates costs for large-scale production.

Palladium-Catalyzed Cross-Coupling Strategies

Recent advancements leverage palladium catalysis to construct the benzothiazole-urea scaffold via Suzuki-Miyaura couplings. A representative procedure involves reacting 5-bromo-1,3-benzothiazol-2-amine with ethyl isocyanate in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF)-water mixtures. Heating at 85°C for 4 hours afforded the product in 70% yield after column chromatography. This method is particularly advantageous for introducing substituents on the benzothiazole ring, enabling diversification of the urea scaffold.

Table 2: Palladium-Catalyzed Synthesis Parameters

| Boronic Acid | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Pyridine-3-boronic | Pd(PPh₃)₄ | DMF-H₂O | 70 |

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | Pd₂(dba)₃ | Dioxane | 82 |

| Phenylboronic acid | PdCl₂(PPh₃)₂ | THF-H₂O | 68 |

While this route offers modularity, it demands inert atmosphere conditions and expensive catalysts, limiting its industrial applicability.

Factors Influencing Synthesis Efficiency

Solvent Selection

Polar aprotic solvents like DMF and dichloromethane enhance solubility of intermediates but complicate purification. Non-polar solvents (e.g., xylenes) improve phase separation during aqueous workup but require higher temperatures.

Chemical Reactions Analysis

LGD-2941 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the quinoline core, potentially altering the compound’s activity.

Reduction: Reduction reactions can be used to modify the pyrrolidine rings or other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s selectivity and potency .

Scientific Research Applications

Pharmaceutical Applications

1-(1,3-Benzothiazol-2-yl)-3-ethylurea has shown promise in several pharmaceutical applications:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a potential agent for treating infections caused by bacteria and fungi. Studies have demonstrated its effectiveness against various strains, indicating its utility in developing new antibiotics.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. It has been tested against different cancer cell lines, showing potential cytotoxic effects. For instance, its derivatives have been linked to the inhibition of specific kinases involved in cancer progression.

- Bone Health : Preliminary studies suggest that this compound could be beneficial in treating osteoporosis by promoting bone formation and reducing resorption.

Agricultural Applications

In agriculture, the compound is being explored for its potential as a pesticide or herbicide:

- Fungicidal Properties : Its ability to inhibit fungal growth makes it a candidate for developing fungicides. Field trials have indicated effectiveness against common agricultural pathogens.

Material Sciences

The unique properties of this compound also lend themselves to applications in material sciences:

- Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance under stress conditions.

Comparative Analysis of Related Compounds

To further understand the significance of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Benzo[d]thiazol-2-yl)-3-methylurea | Structure | Exhibits enhanced antimicrobial activity compared to ethyl analogs. |

| 1-(6-Fluorobenzothiazol-2-yl)-3-propylurea | Structure | Shows significant kinase inhibition activity. |

| 1-(5-Methylbenzothiazol-2-yl)-3-butylurea | Structure | Demonstrates neuroprotective effects against oxidative stress. |

This table illustrates how variations in the structure can lead to differing biological activities, emphasizing the importance of the benzothiazole moiety combined with an ethylurea group.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Osteoporosis Treatment

Research conducted at a leading university investigated the impact of this compound on osteoblast differentiation. The findings indicated that treatment with this compound led to increased alkaline phosphatase activity and mineralization in vitro, supporting its role in promoting bone health.

Mechanism of Action

LGD-2941 exerts its effects by selectively modulating the activity of androgen receptors in different tissues . This selective modulation allows it to provide anabolic benefits, such as muscle growth and bone density improvement, without the adverse effects associated with traditional anabolic steroids . The molecular targets include the androgen receptor, which, when activated, influences gene expression and cellular proliferation in target tissues .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-(1,3-Benzothiazol-2-yl)-3-ethylurea with its analogs:

*Calculated based on molecular formula.

†Estimated based on substituent contributions.

Key Observations :

- Substituent Effects : The ethyl group in the target compound balances lipophilicity between the less hydrophobic methyl (LogP 3.0) and the more lipophilic isopropyl (LogP ~4.0) or phenyl (LogP 4.03) derivatives. This influences solubility and membrane permeability .

- Melting Point : Methabenzthiazuron’s higher MP (120°C) suggests stronger crystalline packing due to symmetry, whereas bulkier substituents (e.g., phenyl) may disrupt this, lowering MPs .

Research Findings and Trends

- Herbicidal Efficacy : Smaller substituents (methyl, ethyl) favor mobility in plants, while bulkier groups (isopropyl, phenyl) may enhance soil adsorption .

- Environmental Impact : Higher LogP compounds (e.g., phenyl derivative) pose greater bioaccumulation risks, necessitating careful regulatory evaluation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,3-Benzothiazol-2-yl)-3-ethylurea, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution between 2-aminobenzothiazole and ethyl isocyanate under inert conditions. Optimize parameters (temperature, solvent polarity, stoichiometry) using factorial design to isolate intermediates and maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, as demonstrated for structurally analogous thiourea derivatives (e.g., R-factor < 0.05, data-to-parameter ratio > 18) . Complement with H/C NMR (DMSO-d6) to confirm proton environments and FT-IR for urea C=O and benzothiazole C=N stretches .

Q. How can researchers screen the biological activity of this compound against pathogens or cancer cell lines?

- Methodological Answer : Use in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., methabenzthiazuron derivatives). Standardize protocols by varying concentrations (1–100 µM) and incubation times. Cross-reference results with thiourea derivative studies, which show antiviral and antifungal potential .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., fungal CYP51 or viral proteases). Validate with MD simulations (GROMACS) to assess ligand stability. Compare with experimental IC50 values from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activities of benzothiazolyl-urea derivatives across studies?

- Methodological Answer : Conduct systematic meta-analyses to identify variables (e.g., solvent systems, cell line origins, assay protocols). Replicate experiments under controlled conditions, aligning with theoretical frameworks (e.g., structure-activity relationship models) . Use ANOVA to isolate confounding factors .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- Methodological Answer : Implement preparative HPLC with a C18 column (acetonitrile/water mobile phase) or membrane filtration (MWCO 1 kDa) for high-purity isolation. Monitor via LC-MS and compare retention times with synthesized standards .

Q. How does the electronic structure of the benzothiazole ring influence the reactivity of this compound in supramolecular interactions?

- Methodological Answer : Perform DFT calculations (Gaussian 09) to map HOMO-LUMO gaps and electrostatic potential surfaces. Validate with SC-XRD data to identify non-covalent interactions (e.g., π-stacking, hydrogen bonding) in crystal lattices .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of benzothiazolyl-urea compounds?

- Methodological Answer : Apply nonlinear regression (GraphPad Prism) to calculate EC50/LC50 values. Use principal component analysis (PCA) to correlate substituent effects with toxicity trends. Ensure alignment with OECD guidelines for reproducibility .

Q. How can researchers integrate AI-driven process optimization into the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.